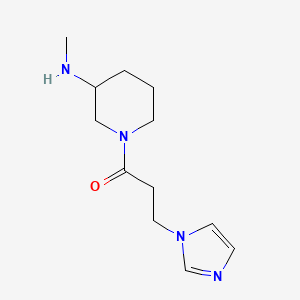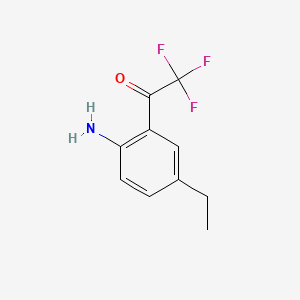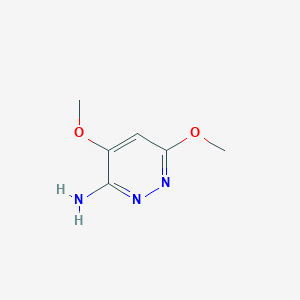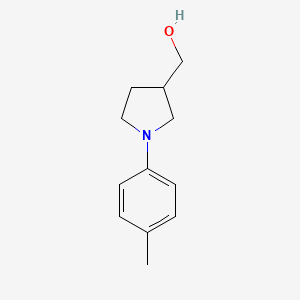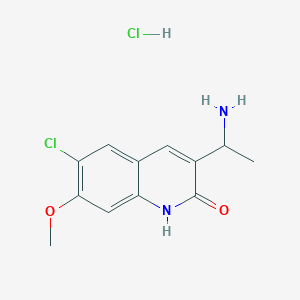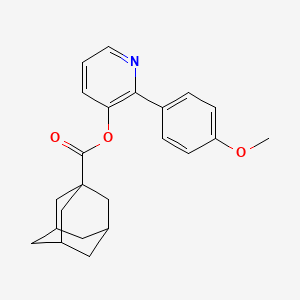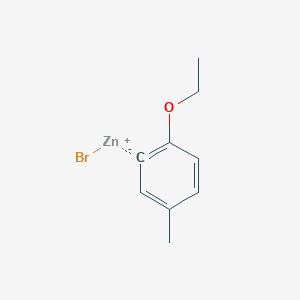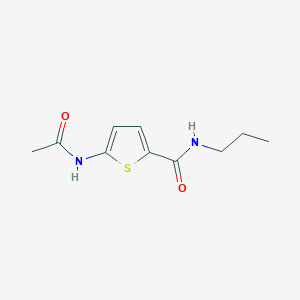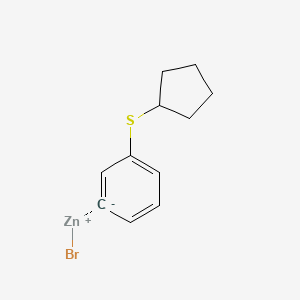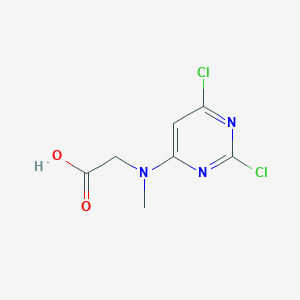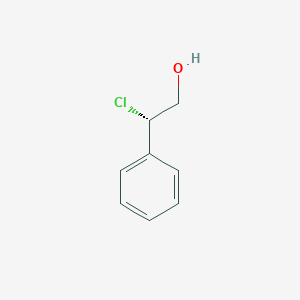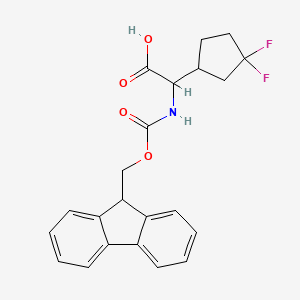![molecular formula C7H4F2IN3 B14891558 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with difluoromethyl and iodine substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-pyridyl-substituted amidines or guanidines. The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine scaffold . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing triazolopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizers: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines, thiols, and halides.
Catalysts: Metal catalysts like copper and palladium can facilitate certain reactions, such as cross-coupling and cyclization.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Triazolopyridine derivatives are used in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can enhance the immune response against cancer cells by reducing the immunosuppressive effects of kynurenine . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine scaffold but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a triazole ring fused to a quinazoline ring and are studied for their potential as kinase inhibitors.
Uniqueness
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl and iodine substituents enhances its reactivity and potential for interaction with various molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C7H4F2IN3 |
|---|---|
Peso molecular |
295.03 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F2IN3/c8-6(9)7-12-11-5-3-4(10)1-2-13(5)7/h1-3,6H |
Clave InChI |
VBTLUVWKHFBQOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2C(F)F)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


